N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(2,5-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural elements include:
- A 4-fluorobenzenesulfonyl group at position 3, which may enhance electronic or steric interactions in biological systems.
- An N-(2,5-dimethoxyphenyl) substituent at position 5, contributing to solubility and receptor-binding properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O4S/c1-32-15-9-12-20(33-2)18(13-15)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGKOAHOPZLLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxyphenyl isocyanate and fluorophenyl acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analog: 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
This compound (CAS RN: 866807-85-4) shares the [1,2,3]triazolo[1,5-a]quinazoline core but differs in substituents:
Table 1: Structural and Functional Comparison
Bioisosteric Analogs: Thieno-Fused [1,2,3]Triazolo[1,5-a]pyrimidines
A 2019 study compared [1,2,3]triazolo[1,5-a]quinazolines (e.g., compound 6a) with thieno-fused triazolopyrimidines (e.g., 4i, 5n, o). Key findings:
- Anticancer activity: Thieno-fused triazolopyrimidines exhibited higher activity than quinazoline derivatives. For example, compound 6a (a quinazoline analog) showed only 81.85% growth inhibition (GP) against Renal Cancer UO-31, whereas thieno-fused analogs achieved superior results .
- Structural implications : The quinazoline core may reduce metabolic stability or target engagement compared to pyrimidine-based systems.
Sulfonamide-Containing Pesticides
Key differences:
- Core structure : Flumetsulam uses a triazolopyrimidine core, whereas the target compound employs a triazoloquinazoline system.
- Substituents : Fluorine and methoxy groups in the target compound may redirect its specificity compared to pesticidal sulfonamides .
Research Implications and Limitations
- Electronic effects : The 4-fluorobenzenesulfonyl group in the target compound could enhance binding to electron-rich biological targets compared to methyl-substituted analogs .
- Activity gaps : The triazoloquinazoline core may underperform in anticancer contexts compared to pyrimidine-based systems, as shown in .
- Data limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Biological Activity
N-(2,5-Dimethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-tumor, antimicrobial, and neuroprotective effects, based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinazoline core. Its molecular formula is C₁₇H₁₈F N₃ O₂ S, with a molecular weight of approximately 345.41 g/mol. The presence of the dimethoxyphenyl and fluorobenzenesulfonyl groups contributes significantly to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor effects. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro assays showed that it could induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway.
- Case Study : A study demonstrated that derivatives of quinazoline showed significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 20 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Mechanism : The compound may exert neuroprotection through antioxidant activities and modulation of neuroinflammatory pathways.
- Research Findings : In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal death and improved cognitive function .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
